2-Methyl-1-phenylpropane-1-thiol
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Overview
Description
2-Methyl-1-phenylpropane-1-thiol is an organic compound with the molecular formula C10H14S. It is a thiol, which means it contains a sulfur-hydrogen (SH) group. Thiols are known for their strong and often unpleasant odors. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-1-phenylpropane-1-thiol can be synthesized through several methods. One common method involves the reaction of 2-methyl-1-phenylpropan-1-ol with thiourea in the presence of ethanol. The reaction mixture is refluxed, and the product is then purified by distillation .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-phenylpropane-1-thiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides.
Substitution: Thiols can participate in nucleophilic substitution reactions due to the nucleophilicity of the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
Substitution: Alkyl halides are often used in substitution reactions with thiols.
Major Products Formed
Oxidation: The major product is the corresponding disulfide.
Substitution: The major product is the thioether (sulfide).
Scientific Research Applications
2-Methyl-1-phenylpropane-1-thiol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis.
Biology: Thiols play a role in biological systems, particularly in the formation of disulfide bonds in proteins.
Medicine: Thiol-containing compounds are studied for their potential therapeutic properties.
Industry: Thiols are used in the production of certain polymers and materials
Mechanism of Action
The mechanism of action of 2-Methyl-1-phenylpropane-1-thiol involves its nucleophilic sulfur atom. In chemical reactions, the sulfur atom can attack electrophilic centers, leading to the formation of new bonds. This nucleophilicity is a key feature of thiols and underlies many of their reactions .
Comparison with Similar Compounds
Similar Compounds
Phenylmethanethiol: Similar structure but lacks the methyl group.
2-Phenylethanethiol: Similar structure but has an ethyl group instead of a propyl group.
Uniqueness
2-Methyl-1-phenylpropane-1-thiol is unique due to the presence of both a phenyl group and a methyl group on the same carbon atom, which can influence its reactivity and physical properties compared to other thiols .
Properties
IUPAC Name |
2-methyl-1-phenylpropane-1-thiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14S/c1-8(2)10(11)9-6-4-3-5-7-9/h3-8,10-11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCWYVIGTQCJCST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=CC=C1)S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113682-52-3 |
Source
|
Record name | 2-methyl-1-phenylpropane-1-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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